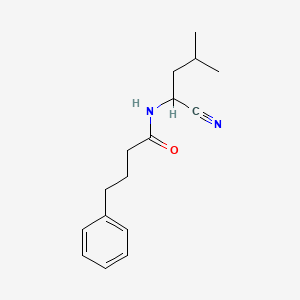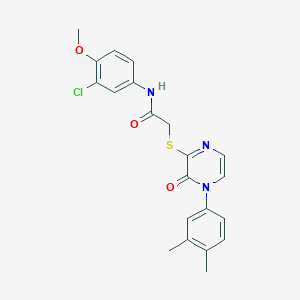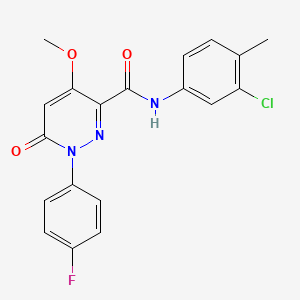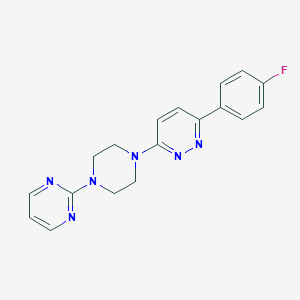
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide, also known as JWH-018, is a synthetic cannabinoid that was first identified in 2008. It is a psychoactive substance that is commonly used as a recreational drug due to its ability to produce effects similar to those of natural cannabinoids found in marijuana. However, JWH-018 is much more potent than THC, the main psychoactive component of marijuana, and can lead to adverse effects when consumed in large quantities.
Wirkmechanismus
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide acts on the cannabinoid receptors in the brain and other parts of the body, producing a range of effects such as altered mood, perception, and cognition. It is a full agonist of the CB1 receptor, which is responsible for most of the psychoactive effects of cannabinoids. N-(1-cyano-3-methylbutyl)-4-phenylbutanamide also has some affinity for the CB2 receptor, which is involved in the immune system and inflammation.
Biochemical and Physiological Effects
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has been shown to produce a range of biochemical and physiological effects in animal and human studies. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its mood-enhancing effects. It also has analgesic properties and may reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other synthetic cannabinoids. Additionally, its potency and selectivity for the CB1 receptor make it a useful tool for studying the cannabinoid system. However, its potential for abuse and adverse effects on human health make it a challenging substance to work with.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-3-methylbutyl)-4-phenylbutanamide and other synthetic cannabinoids. One area of interest is the development of safer and more effective drugs that target the cannabinoid system for therapeutic purposes. Additionally, there is a need for further studies on the long-term effects of synthetic cannabinoids on human health, particularly in terms of their potential for addiction and other adverse effects. Finally, there is a need for research on the potential use of synthetic cannabinoids in the treatment of various medical conditions, including pain, inflammation, and psychiatric disorders.
Synthesemethoden
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide is synthesized through a complex chemical process that involves several steps. The first step involves the reaction of 1-pentyl-3-(4-chlorophenyl)acetyl chloride with 3-methylbutylamine to produce 1-pentyl-3-(4-chlorophenyl)-N-(3-methylbutyl)propanamide. This compound is then reacted with potassium cyanide to produce N-(1-cyano-3-methylbutyl)-4-chlorobenzamide, which is then reacted with phenylmagnesium bromide to produce N-(1-cyano-3-methylbutyl)-4-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and may also have potential as a treatment for anxiety, depression, and other psychiatric disorders. Additionally, N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has been used in research to study the cannabinoid system and its role in various physiological processes.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(2)11-15(12-17)18-16(19)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIYBIDOWDSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)



![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)


![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2576250.png)
![1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2576251.png)


![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide](/img/structure/B2576255.png)
![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)
